molecular formula C9H15NO3 B043803 Tert-butyl N-(2-oxobut-3-enyl)carbamate CAS No. 121505-96-2

Tert-butyl N-(2-oxobut-3-enyl)carbamate

Cat. No.: B043803
CAS No.: 121505-96-2
M. Wt: 185.22 g/mol
InChI Key: DLQDJBSUJNUBQX-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-oxobut-3-enyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a 2-oxobut-3-enyl chain. The α,β-unsaturated ketone (enone) moiety in its structure renders it reactive in conjugate addition reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

121505-96-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl N-(2-oxobut-3-enyl)carbamate

InChI

InChI=1S/C9H15NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5H,1,6H2,2-4H3,(H,10,12)

InChI Key

DLQDJBSUJNUBQX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C=C

Synonyms

Carbamic acid, (2-oxo-3-butenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare tert-butyl N-(2-oxobut-3-enyl)carbamate with structurally related carbamates, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues and Functional Groups

Key Structural Variations :

  • Enone vs. Ethoxyvinyl Groups: Compounds like tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate () replace the enone with an ethoxyvinyl group, altering reactivity. Ethoxyvinyl derivatives undergo Suzuki-Miyaura coupling, whereas the enone group in the target compound may participate in Michael additions.
  • Bicyclic Systems: Derivatives such as tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ) feature rigid bicyclic frameworks, influencing steric and electronic properties compared to the linear enone chain.
  • Fluorinated Derivatives: tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate () incorporates fluorine, enhancing metabolic stability and lipophilicity—a contrast to the polar enone group.

Table 1: Structural Comparison

Compound Name Key Functional Groups Molecular Formula (Example) Notable Features
This compound Enone, tert-butyl carbamate C₉H₁₅NO₃ (hypothetical) Reactive enone for conjugate additions
tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate Ethoxyvinyl, aromatic ring C₁₇H₂₃NO₃ () Suzuki coupling substrate
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclic amine C₁₁H₂₀N₂O₂ () Enhanced rigidity for drug design
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Benzimidazolone, chloro C₁₇H₂₁ClN₃O₃ () Enzyme inhibitor scaffold
Physicochemical Properties
  • Molecular Weight and Polarity: The target compound’s enone group increases polarity compared to ethoxyvinyl or aromatic derivatives. For example, tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (MW: 366.8 g/mol, ) is heavier due to the benzimidazolone moiety.
  • NMR Trends: Ethoxyvinyl carbamates show distinct vinyl proton shifts (δ 4.0–6.5 ppm, ), while enone carbamates would exhibit carbonyl signals near δ 200–210 ppm in ¹³C NMR.

Table 3: Physicochemical Data

Compound Molecular Weight (g/mol) Key NMR Signals (¹H/¹³C)
tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate 297.4 δ 6.3 (vinyl H), δ 155 (C=O)
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 226.3 δ 3.5 (bridgehead H)
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate 228.3 (hypothetical) δ 2.5–3.5 (azepane H)

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